![molecular formula C12H13N3O2S2 B1201824 4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide CAS No. 63237-97-8](/img/structure/B1201824.png)
4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide
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Overview
Description
4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of new derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were created through reactions involving 4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide and characterized using various techniques like IR, MS, and NMR, highlighting its role in structural analysis and compound synthesis (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- The compound has been involved in studies examining its cytotoxic effects. For instance, some synthesized derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research and therapeutics (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis Techniques
- Research has explored efficient routes to synthesize related thiazoles, demonstrating the chemical versatility and significance of this compound in creating various thiazole derivatives. This research is crucial for developing new synthetic methodologies in organic chemistry (Kumar, Parameshwarappa, & Ila, 2013).
Anti-Anoxic Activity
- Studies have been conducted to assess the anti-anoxic (AA) activity of derivatives, providing insights into the neuroprotective potential of this compound. This research has implications for developing treatments for conditions characterized by reduced oxygen supply to the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Imaging Agents in Parkinson's Disease
- The compound has been used in synthesizing imaging agents for Parkinson's disease. Derivatives of this compound were explored for their potential in Positron Emission Tomography (PET) imaging of the LRRK2 enzyme in Parkinson's disease, highlighting its application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial and Antifungal Activities
- Research has shown that some derivatives exhibit antibacterial and antifungal activities. These findings are significant in the search for new antimicrobial agents, especially in the context of rising antibiotic resistance (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
properties
CAS RN |
63237-97-8 |
---|---|
Product Name |
4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide |
Molecular Formula |
C12H13N3O2S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-17-8-5-3-7(4-6-8)14-11(16)9-10(13)15-12(18-2)19-9/h3-6H,13H2,1-2H3,(H,14,16) |
InChI Key |
JLAJOZJWUBPJDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)SC)N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)SC)N |
Other CAS RN |
63237-97-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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